1-(2-Nitrophenyl)piperazine hydrochloride

Übersicht

Beschreibung

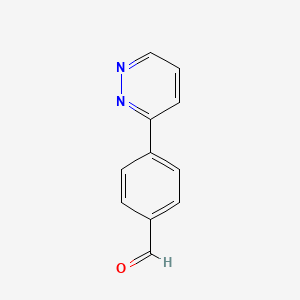

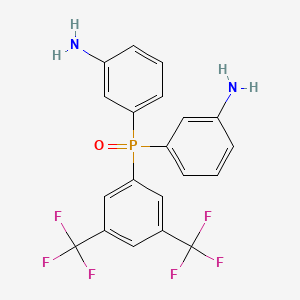

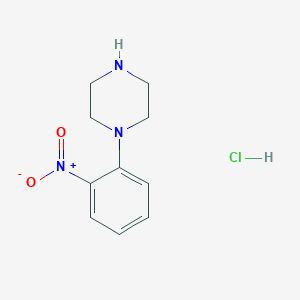

1-(2-Nitrophenyl)piperazine hydrochloride is a chemical compound with the molecular formula C10H13N3O2.ClH and a molecular weight of 243.69 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-(2-Nitrophenyl)piperazine hydrochloride, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The InChI code for 1-(2-Nitrophenyl)piperazine hydrochloride is 1S/C10H13N3O2.ClH/c14-13(15)10-4-2-1-3-9(10)12-7-5-11-6-8-12;/h1-4,11H,5-8H2;1H .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

1-(2-Nitrophenyl)piperazine hydrochloride has been synthesized through various methods, with studies focusing on optimizing the yield and quality of the product. For instance, Xiao et al. (2001) compared two synthesis approaches, finding one superior in terms of yield and product quality. The synthesized compound's structure was confirmed using IR spectroscopy, indicating consistency with the proposed structure (Fuhong Xiao, 2001).

Moreover, detailed structural characterization using techniques such as nuclear magnetic resonance (NMR), Fourier Transform infrared (FTIR), and Raman spectroscopy has been performed. Parlak and Alver (2016) conducted conformational analysis, nuclear magnetic shielding tensors, normal mode frequencies, and vibrational assignments using density functional theory (DFT) (C. Parlak, Ö. Alver, 2016).

Pharmacological Evaluation

Some studies have delved into the pharmacological evaluation of derivatives of 1-(2-Nitrophenyl)piperazine, indicating potential antidepressant and antianxiety activities. Kumar et al. (2017) synthesized a novel series of compounds starting from 2-acetylfuran and evaluated their antidepressant activities in mice, with some compounds showing significant activity (J. Kumar et al., 2017).

Antimicrobial and Antifungal Activities

Further research has explored the antimicrobial and antifungal potentials of N-phenylpiperazine derivatives. Pospíšilová et al. (2019) prepared a series of new N-phenylpiperazines and determined their activity against various pathogens, including Staphylococcus aureus and mycobacteria strains, showing moderate effects in most cases (Š. Pospíšilová et al., 2019).

Anticancer Applications

A series of piperazine (2-chloroethyl)-1-nitrosourea analogues were designed and synthesized by Sowmithri et al. (2022), screened for anticancer activity against various human cancer cell lines. One compound exhibited potent activity against the HCT-116 cell line, suggesting potential as a promising drug candidate for the development of anticancer agents (S. Sowmithri et al., 2022).

Safety and Hazards

This compound is for R&D use only and not for medicinal, household, or other use . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Wirkmechanismus

Target of Action

It is known that piperazine derivatives often interact with gaba receptors

Mode of Action

Piperazine derivatives are generally known to act as GABA receptor agonists , which means they can bind to these receptors and mimic the action of the neurotransmitter GABA, leading to an increase in the flow of chloride ions into the neuron and thus causing hyperpolarization of the neuron. This results in a decrease in neuronal excitability.

Eigenschaften

IUPAC Name |

1-(2-nitrophenyl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2.ClH/c14-13(15)10-4-2-1-3-9(10)12-7-5-11-6-8-12;/h1-4,11H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSXNQTQDJNJPGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Nitrophenyl)piperazine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.